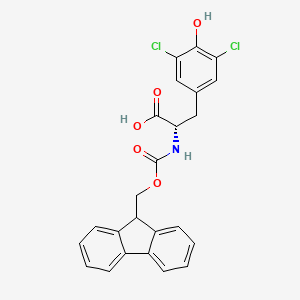

Fmoc-Tyr(3,5-Cl2)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKLAKPPKIOFFC-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Challenges for Fmoc Tyr 3,5 Cl2 Oh

Strategies for Regioselective Halogenation of Tyrosine Derivatives

The synthesis of Fmoc-Tyr(3,5-Cl2)-OH requires the regioselective introduction of two chlorine atoms onto the phenyl ring of tyrosine, specifically at the 3 and 5 positions relative to the phenolic hydroxyl group. This is typically achieved through electrophilic aromatic substitution (EAS) reactions libretexts.orgpressbooks.pubfiveable.mebyjus.com. EAS is a fundamental organic reaction where an electrophile replaces a hydrogen atom on an aromatic ring, preserving the aromaticity of the system fiveable.mebyjus.com.

For chlorination, common electrophilic agents include molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) libretexts.orgbyjus.com. The regioselectivity of EAS is significantly influenced by existing substituents on the aromatic ring. The hydroxyl group present on tyrosine is an activating and ortho, para-directing group fiveable.me. Therefore, achieving specific 3,5-dichlorination necessitates careful control of reaction conditions, the choice of chlorinating agent, and potentially the use of temporary directing or blocking groups to guide the substitution to the desired meta positions. While specific protocols for the 3,5-dichlorination of tyrosine derivatives are not extensively detailed in the provided snippets, the general principles of EAS are well-established for introducing halogens onto aromatic systems libretexts.orgpressbooks.pubbyjus.com. The synthesis of other halogenated tyrosine analogs, such as iodinated tyrosine, has been reported using reagents like iodine (I₂) in conjunction with silver sulfate (B86663) (Ag₂SO₄) or IPy₂BF₄, often on pre-Fmoc-protected tyrosine derivatives researchgate.net.

Challenges: A primary challenge in this step is achieving high regioselectivity for the 3,5-dichlorination. The inherent directing effects of the hydroxyl group can lead to substitution at ortho or para positions, or over-chlorination. Thus, precise control over reaction parameters, such as temperature, solvent, and reagent stoichiometry, is critical to minimize the formation of undesired isomers and byproducts, which would necessitate rigorous purification.

Fmoc-Protection Techniques and Side-Product Mitigation in Synthesis

The synthesis of this compound involves the protection of the α-amino group of 3,5-dichloro-L-tyrosine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a widely used base-labile protecting group in solid-phase peptide synthesis advancedchemtech.comrsc.org. It is typically introduced using reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) rsc.org. This reaction is commonly performed in a mild basic aqueous solution, often using sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), which deprotonates the amino group, making it nucleophilic enough to react with the Fmoc reagent rsc.org.

For the synthesis of this compound, the phenolic hydroxyl group on the tyrosine side chain is typically left unprotected in the final product. However, depending on the specific synthetic route employed for the 3,5-dichloro-L-tyrosine precursor or if harsh conditions are used during halogenation, side-chain protection of the hydroxyl group (e.g., with a tert-butyl (tBu) ether, benzyl (B1604629) (Bzl) ether, or 2-chlorotrityl (2-Cl-Trt) group) might be considered at an earlier stage advancedchemtech.compeptide.comiris-biotech.dewuxiapptec.com.

Side-Product Mitigation: General side reactions that can occur during Fmoc protection and related synthetic steps include:

Dipeptide Formation: Can occur if coupling reagents are used prematurely or if deprotection is incomplete, leading to undesired peptide bond formation.

Racemization: While Fmoc protection itself is generally mild, racemization can be a concern in subsequent coupling steps, particularly with certain amino acids or activation methods.

Hydrolysis of Fmoc Reagent: Incomplete reaction or side reactions can occur if the Fmoc reagent is exposed to moisture or if reaction times are excessively prolonged.

O-Acylation: If the phenolic hydroxyl of tyrosine is unprotected and reactive acylating agents are present during subsequent steps, O-acylation can occur.

Chlorination Side Reactions: As noted in iris-biotech.de, direct chlorination of tyrosine can sometimes be a side reaction when using certain chlorinating agents, underscoring the need for controlled conditions.

To mitigate these issues, meticulous control over reagent stoichiometry, reaction temperature, pH, and reaction time is crucial. Employing appropriate solvents and prompt work-up procedures also helps minimize the formation of unwanted byproducts.

Table 1: Fmoc Protection and Tyrosine Side-Chain Protection Strategies

| Feature | Reagent/Method | Typical Application | Notes |

|---|---|---|---|

| Fmoc Protection (Amino Group) | Fmoc-Cl or Fmoc-OSu | Protection of α-amino group of amino acids | Standard procedure, typically in basic conditions (e.g., Na₂CO₃, NaHCO₃) rsc.org |

| Tyrosine Side-Chain Protection (Phenolic Hydroxyl) | tert-butyl (tBu) ether | Protects phenolic hydroxyl during peptide synthesis | Acid-labile, removed with TFA advancedchemtech.compeptide.com |

| Benzyl (Bzl) ether | Protects phenolic hydroxyl | Partially removed by TFA, more stable than tBu peptide.com | |

| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) ether | Protects phenolic hydroxyl | Greater acid stability, removed by HF cleavage peptide.com |

Purification and Analytical Methodologies for Synthetic Intermediate and Final Product Assessment

Following the synthesis of this compound, rigorous purification and analytical characterization are essential to confirm its identity and assess its purity.

Purification: Purification typically relies on chromatographic techniques. Column chromatography , often utilizing silica (B1680970) gel with carefully selected solvent systems (e.g., mixtures of ethyl acetate, hexane, and potentially small amounts of polar modifiers), is a common method for isolating intermediates and the final product rsc.orgrsc.org. High-Performance Liquid Chromatography (HPLC) is frequently employed for both preparative purification and analytical assessment, offering high resolution for separating the target compound from closely related impurities rsc.orgambeed.com.

Analytical Assessment: A suite of analytical techniques is employed to confirm the structure and purity of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for confirming the molecular structure. They provide detailed information about the connectivity of atoms, the presence and position of the chlorine atoms on the phenyl ring, the integrity of the Fmoc group, and the amino acid backbone rsc.orgrsc.org.

Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are used to determine the molecular weight of the compound, thereby confirming its elemental composition. For this compound, the expected molecular weight is approximately 472.32 g/mol nih.gov.

HPLC: Used to determine the purity of the final product, with specifications often requiring purity levels of >95% or >97% sigmaaldrich.com. HPLC can also identify and quantify any residual starting materials, byproducts, or degradation products.

Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and providing a qualitative assessment of purity during synthesis and purification steps rsc.org.

Table 2: Analytical Methodologies for this compound

| Analytical Technique | Purpose | Typical Application/Observation | Source Reference |

|---|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Purity determination, separation of impurities | Assessing purity (e.g., >97% specified) | rsc.orgambeed.comsigmaaldrich.com |

| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation, confirmation of identity | Confirms molecular structure, including chlorine positions and Fmoc group. | rsc.orgrsc.org |

| Mass Spectrometry (MS) | Molecular weight determination, confirmation of identity | Confirms molecular formula (C₂₄H₁₉Cl₂NO₅, MW ~472.32) | ambeed.comnih.gov |

Comparison with Synthesis of Other Halogenated Fmoc-Tyrosine Analogs

The synthetic strategies for this compound share common principles with those for other halogenated Fmoc-tyrosine analogs, primarily involving electrophilic aromatic substitution (EAS) for halogen introduction and Fmoc protection for the amino group. However, differences in the specific halogen, its desired position, and the resulting regiochemical challenges lead to variations in synthetic approaches and complexity.

Iodinated Tyrosine Analogs: The synthesis of Fmoc-iodotyrosine derivatives, such as Fmoc-Tyr(3-I)-OH, has been achieved via direct iodination of Fmoc-Tyr(tBu)-OH using reagents like iodine in the presence of silver sulfate or IPy₂BF₄ researchgate.net. This approach exemplifies the strategy of halogenating an already Fmoc-protected and side-chain-protected tyrosine. Iodination, due to iodine's lower reactivity in EAS compared to chlorine or bromine, often requires specific oxidizing conditions or electrophilic iodine sources libretexts.org.

Monochlorinated or Brominated Tyrosine Analogs: Syntheses of Fmoc-Tyr(3-Cl)-OH or Fmoc-Tyr(4-Cl)-OH also employ EAS. The regioselectivity is influenced by the hydroxyl group, which directs ortho and para substitution. Achieving specific meta-substitution (if desired) or controlling mono-substitution requires tailored conditions. For instance, bromination of benzene (B151609) typically involves Br₂ with a Lewis acid catalyst like FeBr₃ libretexts.orgpressbooks.pub. The primary challenges involve controlling the degree of halogenation and the precise position of substitution.

Protecting Group Strategies: While the synthesis of this compound typically results in a free phenolic hydroxyl group, other halogenated tyrosine derivatives might be synthesized and utilized with side-chain protection, such as the tert-butyl (tBu) ether or 2-chlorotrityl (2-Cl-Trt) group peptide.comiris-biotech.dewuxiapptec.com. The choice of side-chain protecting group is critical, influencing its compatibility with halogenation and Fmoc protection steps, as well as its lability during subsequent peptide cleavage. For example, tBu ethers are acid-labile and removed by TFA, whereas 2-Cl-Trt groups are labile under milder acidic conditions peptide.comiris-biotech.de.

Key Differences and Challenges: The principal difference lies in the regiochemical control required for specific halogen substitution patterns. Achieving 3,5-dichlorination for this compound presents a more complex regiochemical challenge compared to achieving mono-substitution at an activated ortho or para position. The selection of halogenating agents and reaction conditions must be optimized to favor the desired substitution pattern while minimizing side reactions, such as over-halogenation or substitution at undesired positions.

Table 3: Comparative Synthesis Aspects of Halogenated Fmoc-Tyrosine Analogs

| Feature | Fmoc-Tyr(3,5-Cl₂)-OH | Fmoc-Tyr(I)-OH (e.g., 3-Iodo) | Fmoc-Tyr(3-Cl)-OH |

|---|---|---|---|

| Halogenation Strategy | Electrophilic Aromatic Substitution (EAS) | EAS | EAS |

| Regioselectivity Challenge | Achieving 3,5-dichlorination on the phenolic ring. The hydroxyl group directs ortho/para substitution. | Achieving specific iodination position (e.g., 3-position). | Achieving specific chlorination position (e.g., 3-position). |

| Halogenating Agents | Likely Cl₂ with Lewis acid catalyst (e.g., FeCl₃) or other electrophilic chlorinating agents. Specific reagents not detailed in snippets. | I₂ with oxidizing agent (e.g., H₂O₂, CuCl₂) or electrophilic iodine sources (e.g., IPy₂BF₄) researchgate.net. | Likely Cl₂ with Lewis acid catalyst. |

| Side-Chain Protection | Phenolic hydroxyl is typically free in the final product. | Often synthesized from Fmoc-Tyr(tBu)-OH, with tBu protecting the hydroxyl researchgate.net. | Phenolic hydroxyl might be free or protected depending on the synthesis route. |

| Synthesis Complexity | Moderate to high due to the regioselectivity requirement for 3,5-dichlorination. | Moderate, with specific reagents for iodination. | Moderate. |

Application of Fmoc Tyr 3,5 Cl2 Oh As a Building Block in Peptide Synthesis

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (tert-butyl) strategy is the most common approach in modern solid-phase peptide synthesis, and Fmoc-Tyr(3,5-Cl2)-OH is designed for seamless integration into this methodology. altabioscience.combachem.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.comwpmucdn.com The process consists of repetitive cycles, each with two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid and the coupling of the next Fmoc-protected amino acid in the sequence. wpmucdn.comuci.edu

This compound is incorporated like any other standard Fmoc-amino acid. nih.gov The resin-bound peptide is deprotected at its N-terminus, typically using a solution of a secondary amine base like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). altabioscience.comwpmucdn.com Following thorough washing to remove the deprotection reagents and byproducts, the carboxylic acid of this compound is activated and subsequently coupled to the newly exposed free amine of the peptide chain. wpmucdn.com The phenolic hydroxyl group of the 3,5-dichlorotyrosine side chain is generally left unprotected during synthesis, as its reactivity is sufficiently attenuated by the electron-withdrawing chlorine atoms on the aromatic ring.

The choice of coupling reagent (activator) is paramount. Activation converts the carboxylic acid of the Fmoc-amino acid into a more reactive species. Common methods involve the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often in conjunction with additives such as OxymaPure®, or pre-formed active esters. wpmucdn.combachem.com More potent uronium/aminium salt-based reagents are also widely used, particularly for challenging couplings. bachem.comrsc.org

| Reagent Class | Examples | General Application Notes |

|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like HOBt or OxymaPure to improve efficiency and reduce racemization. bachem.com |

| Uronium/Aminium Salts | HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) / HCTU | Highly efficient and widely used for standard and difficult couplings. bachem.comrsc.orgsigmaaldrich.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / COMU | Considered among the most effective reagents, especially for sterically hindered amino acids and to overcome aggregation. nih.govbachem.comsigmaaldrich.com |

To optimize the incorporation of this compound, several strategies can be employed:

Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration can help drive it to completion.

Double Coupling: Repeating the coupling step with a fresh portion of activated amino acid ensures a higher yield of the desired product.

Higher Reagent Excess: Using a greater molar excess of the activated amino acid and coupling reagents relative to the resin's functional capacity can increase coupling efficiency.

Solvent Choice: While DMF is standard, mixtures containing N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can sometimes disrupt peptide aggregation and improve outcomes. sigmaaldrich.com

Elevated Temperatures: Microwave-assisted SPPS or conventional heating can provide the necessary energy to overcome activation barriers for difficult couplings. rsc.orgnih.gov

The Fmoc/tBu synthesis strategy is a prime example of an orthogonal protection scheme, which allows for the selective removal of one type of protecting group in the presence of others. nih.gov this compound is fully compatible with this approach.

The N-α-Fmoc group is labile to basic conditions (e.g., piperidine) and is removed at every cycle of the synthesis. wpmucdn.com In contrast, the "permanent" side-chain protecting groups on other amino acids in the sequence (e.g., tert-butyl on Asp, Glu, Ser, Thr, and Tyr; trityl on Cys, His, Asn, Gln) are stable to the basic conditions of Fmoc deprotection. nih.gov These acid-labile groups are removed simultaneously with the cleavage of the peptide from the resin in the final step, using a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This differential stability is the cornerstone of the strategy and allows for the precise and controlled assembly of the peptide chain.

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.dewpmucdn.comthermofisher.com During this process, the acid-labile protecting groups and the resin linker generate highly reactive cationic species (e.g., tert-butyl cations, trityl cations). iris-biotech.de These cations can attack electron-rich amino acid side chains, such as those of Tryptophan, Methionine, and Tyrosine, leading to undesired byproducts. wpmucdn.compeptide.com

To prevent these side reactions, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail". iris-biotech.dewpmucdn.com The presence of the electron-rich phenolic ring in the Tyr(3,5-Cl2) residue, even with the deactivating chlorine atoms, necessitates the use of an appropriate scavenger cocktail. Water is a common scavenger for tert-butyl cations. wpmucdn.com Triisopropylsilane (TIS) is effective at scavenging trityl cations and reducing oxidation. iris-biotech.de Phenol can also be used to protect tyrosine residues. wpmucdn.com

| Cocktail Name/Reagents | Composition (v/v) | Primary Application / Comments |

|---|---|---|

| Standard (TFA/TIS/H₂O) | 95% / 2.5% / 2.5% | Suitable for a broad range of peptides without particularly sensitive residues. iris-biotech.de |

| Reagent B | TFA / Phenol / H₂O / TIS (88% / 5% / 5% / 2%) | Effective for scavenging trityl groups and protecting tyrosine. iris-biotech.dewpmucdn.com |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%) | A general-purpose, robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. peptide.com |

Role in Solution-Phase Peptide Synthesis

While the Fmoc protecting group was initially developed for solution-phase chemistry, it was found to be largely unsuitable for this application. nih.gov The primary issue is the dibenzofulvene byproduct generated during the Fmoc-deprotection step, which can react with the liberated amine or be difficult to separate from the desired peptide product in solution. nih.gov In solid-phase synthesis, this is not a problem as the byproduct is easily washed away from the resin-bound peptide. bachem.com Consequently, the use of Fmoc-protected amino acids, including this compound, is almost exclusively confined to solid-phase peptide synthesis.

Engineering of Peptides with Modified Tyrosine Residues

The site-specific incorporation of this compound allows for the precise engineering of peptides with modified tyrosine residues. This capability is valuable for several areas of biochemical and medical research. Halogenated tyrosine residues, such as 3-chlorotyrosine and 3,5-dichlorotyrosine, have been identified as stable biomarkers of chlorine-induced oxidative stress in biological systems. nih.gov The modification of tyrosine by reactive chlorine species is associated with inflammatory processes and exposure to environmental chlorine. nih.gov

By synthesizing peptides containing 3,5-dichlorotyrosine, researchers can create:

Analytical Standards: These peptides serve as well-defined standards for the development and validation of mass spectrometry-based methods to detect and quantify chlorinated peptides and proteins in biological samples. nih.gov

Biochemical Probes: Peptides containing Tyr(3,5-Cl2) can be used as probes to study the interactions and functions of proteins that are targeted by chlorination in vivo.

Structural and Functional Modulators: The introduction of chlorine atoms can alter the electronic properties, pKa, and potential for hydrogen bonding of the tyrosine side chain. This can influence the peptide's conformation, stability, and biological activity, providing a tool for structure-activity relationship studies. The use of halogenated amino acids like 3,5-difluorotyrosine has been demonstrated to create functional mimics of tyrosine with altered properties, for example, resistance to enzymatic modification. nih.gov

Advanced Chemical Reactivity and Derivatization of Fmoc Tyr 3,5 Cl2 Oh and Its Incorporated Peptides

Reactivity of the Dichloro-Tyrosine Moiety in Post-Synthetic Modification

The 3,5-dichlorotyrosine moiety, once incorporated into a peptide chain, exhibits altered reactivity compared to native tyrosine. While research primarily focuses on the formation of 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl₂-Tyr) as biomarkers of oxidative stress or chlorine exposure researchgate.netacs.org, the synthetic utility of pre-functionalized dichloro-tyrosine residues is a distinct area of interest.

The chlorine atoms on the aromatic ring can influence electrophilic aromatic substitution reactions, though direct functionalization at these positions in a peptide context is less common than modifications leveraging the inherent properties of the dichloro-tyrosine. The electron-withdrawing effect of the chlorine atoms can potentially modulate the acidity of the phenolic hydroxyl group, although specific quantitative data on this effect in peptide-bound dichloro-tyrosine is limited in the provided literature. Studies on tyrosine chlorination by hypochlorous acid (HOCl) indicate that while tyrosine can be chlorinated to form Cl-Tyr and Cl₂-Tyr, these modifications are often studied as damage markers rather than synthetic handles researchgate.netnih.govnsf.gov. However, the stable nature of the C-Cl bond suggests that the dichloro-tyrosine residue itself can serve as a stable modification within a peptide structure.

Table 4.1: Reactivity Observations of Chlorinated Tyrosine Residues

| Modification Type | Amino Acid | Reaction Conditions/Context | Observed Outcome | Reference |

| Chlorination | Tyrosine | HOCl exposure, MPO/H₂O₂/Cl⁻ | Formation of 3-chlorotyrosine and 3,5-dichlorotyrosine | researchgate.netnih.govnsf.gov |

| Chlorination | Tyrosine | Chlorine gas exposure | Dose-dependent increase in 3-chlorotyrosine and 3,5-dichlorotyrosine in tissue | researchgate.netacs.orgoup.com |

| Chlorination | Tyrosine | In vitro plasma exposure | Detection of 3-chlorotyrosine and 3,5-dichlorotyrosine adducts | acs.orgtno.nl |

Functionalization Strategies for Bioorthogonal Ligation and Bioconjugation

While the direct reactivity of the chlorine atoms for ligation is not extensively detailed, peptides containing modified tyrosine residues, including halogenated ones, can be functionalized through other means. Bioorthogonal chemistry, which involves reactions that proceed selectively within biological systems without interfering with native biochemical processes, offers powerful strategies for peptide modification and conjugation reading.ac.ukbiosyn.comresearchgate.net.

The Fmoc-Tyr(3,5-Cl2)-OH building block itself is prepared for incorporation into peptides via standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry nih.gov. Once incorporated, the peptide can be further modified. For instance, other tyrosine modifications, such as sulfation (forming sulfotyrosine), have been achieved using Fmoc-based SPPS with specialized building blocks like Fmoc-Tyr(OSO₂F)-OH nih.gov. While not directly involving the dichloro-tyrosine moiety, this highlights the general strategy of using modified tyrosine building blocks for subsequent peptide functionalization.

The potential for dichloro-tyrosine to participate in specific bioorthogonal reactions would likely depend on developing chemistries that exploit the electron-deficient aromatic ring or the C-Cl bonds. However, the primary use of such a modified amino acid is often to impart specific properties to the peptide itself, which can then be leveraged in conjugation strategies. For example, if a peptide containing dichloro-tyrosine were to be functionalized with an azide (B81097) or alkyne handle elsewhere on the peptide sequence, it could then participate in click chemistry reactions reading.ac.ukbiosyn.comru.nl.

Table 4.2: Bioorthogonal Ligation Strategies and Related Tyrosine Modifications

| Bioorthogonal Reaction Type | Key Functional Groups Involved | Typical Applications | Relevance to Modified Tyrosine | Reference |

| Click Chemistry (CuAAC) | Azide, Alkyne | Bioconjugation, labeling | Can be incorporated into peptides elsewhere | reading.ac.ukbiosyn.comru.nl |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide, Strained Alkyne | In vivo labeling, bioconjugation | Can be incorporated into peptides elsewhere | reading.ac.ukbiosyn.com |

| Tetrazine Ligation | Tetrazine, Cyclooctene (TCO) | Fast bioconjugation, imaging | Can be incorporated into peptides elsewhere | reading.ac.ukbiosyn.comresearchgate.net |

| Oxime/Hydrazone Formation | Aldehyde/Ketone, Hydroxylamine/Hydrazine | Peptide labeling, bioconjugation | Can be incorporated into peptides elsewhere | biosyn.com |

Utilization in the Development of Novel Chemical Probes

The incorporation of this compound into peptides can contribute to the development of novel chemical probes by conferring unique properties or serving as a scaffold for further modifications. Chemical probes are essential tools in chemical biology for target identification, validation, and imaging sigmaaldrich.commdpi.com.

While specific probes directly utilizing the 3,5-dichloro-tyrosine moiety for their primary function (e.g., as a reporter or reactive group) are not detailed in the provided search results, the general principle of using modified amino acids to create probes is well-established. For instance, fluorinated tyrosine derivatives have been used to create peptides resistant to enzymatic degradation, which could be beneficial for probe stability nih.gov. Similarly, tyrosine residues can be modified to create fluorescent probes through various chemical reactions, such as conversion to salicylaldehyde (B1680747) derivatives followed by reaction with diamines to form fluorescent benzimidazoles thermofisher.com.

Table 4.3: General Strategies for Developing Chemical Probes Using Modified Amino Acids

| Probe Design Strategy | Modification/Amino Acid Used | Purpose/Application | Potential Role of Dichloro-Tyrosine | Reference |

| Enhanced Stability | Fluorinated amino acids (e.g., F₂Tyr) | Resistance to enzymatic degradation | Stable modification within probe structure | nih.gov |

| Fluorescent Labeling | Tyrosine modification (e.g., salicylaldehyde) | Visualizing interactions | Can be part of a larger peptide probe structure | thermofisher.com |

| Affinity Probes | Incorporation of specific binding motifs | Target identification | Modulating binding affinity/selectivity | sigmaaldrich.com |

| Photoaffinity Labeling | Incorporation of photo-reactive groups | Target capture | Can be part of a larger peptide probe structure | sigmaaldrich.com |

Compound List:

this compound

3-chlorotyrosine (Cl-Tyr)

3,5-dichlorotyrosine (Cl₂-Tyr)

Fmoc-Tyr(tBu)-OSu

Fmoc-F₂Y(tBu)-OH (Fmoc-3,5-difluorotyrosine(tert-butyl)-OH)

Fmoc-Tyr(OSO₂F)-OH (Fmoc-fluorosulfated tyrosine-OH)

Fmoc-Tyr(OSO₃Np)-OH (Fmoc-protected Np-sulfotyrosine diester-OH)

Fmoc-Tyr(3,5-Cl₂)-OH (Synonym: N-Fmoc-3,5-dichloro-L-tyrosine) nih.gov

Compound List:

this compound

3-chlorotyrosine (Cl-Tyr)

3,5-dichlorotyrosine (Cl₂-Tyr)

Fmoc-Tyr(tBu)-OSu

Fmoc-F₂Y(tBu)-OH (Fmoc-3,5-difluorotyrosine(tert-butyl)-OH)

Fmoc-Tyr(OSO₂F)-OH (Fmoc-fluorosulfated tyrosine-OH)

Fmoc-Tyr(OSO₃Np)-OH (Fmoc-protected Np-sulfotyrosine diester-OH)

Fmoc-Tyr(3,5-Cl₂)-OH (Synonym: N-Fmoc-3,5-dichloro-L-tyrosine)

Spectroscopic and Computational Characterization of Fmoc Tyr 3,5 Cl2 Oh and Peptides Containing This Residue

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of Fmoc-Tyr(3,5-Cl2)-OH and peptides containing this modified residue. These techniques provide insights into the atomic-level structure, molecular weight, and conformational behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming its chemical structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the Fmoc group will resonate at the downfield end of the spectrum. The carbons of the fluorenyl group and the dichlorinated aromatic ring will have characteristic chemical shifts. The presence of the two chlorine atoms on the aromatic ring will cause a significant downfield shift for the carbons they are attached to and will also influence the chemical shifts of the other ring carbons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for peptides containing the this compound residue. These experiments help in assigning the proton and carbon signals and in determining the connectivity of the amino acid residues within the peptide chain.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |

| Fmoc aromatic protons | 7.30 - 7.80 | Multiplets | Characteristic signals of the fluorenyl group. |

| Tyrosine aromatic protons | ~7.20 | Singlet | Two equivalent protons on the dichlorinated ring. |

| α-CH | 4.20 - 4.70 | Multiplet | Chemical shift is sensitive to the peptide environment. |

| β-CH₂ | 2.90 - 3.20 | Multiplets | Diastereotopic protons, often appearing as complex multiplets. |

| Fmoc CH & CH₂ | 4.10 - 4.50 | Multiplets | Protons of the fluorenylmethyloxycarbonyl group. |

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the identity of this compound and peptides incorporating this residue.

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to generate intact molecular ions of Fmoc-amino acids and peptides. For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming its molecular weight of 472.32 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with the [M+2]⁺ and [M+4]⁺ peaks having intensities of approximately 65% and 10% of the [M]⁺ peak, respectively.

Tandem Mass Spectrometry (MS/MS): To further confirm the structure and to sequence peptides containing this compound, tandem mass spectrometry is employed. Collision-induced dissociation (CID) of the parent ion leads to predictable fragmentation patterns. Common fragment ions for peptides include b- and y-ions, which arise from cleavage of the peptide bonds. The mass difference between adjacent b- or y-ions corresponds to the mass of the amino acid residue, allowing for sequence determination. The presence of a mass shift corresponding to the dichlorinated tyrosine residue within the fragmentation spectrum confirms its incorporation and position within the peptide. The fragmentation of the Fmoc group itself can also be observed.

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value | Notes |

| Molecular Formula | C₂₄H₁₉Cl₂NO₅ | |

| Molecular Weight | 472.32 g/mol | |

| [M+H]⁺ (monoisotopic) | 472.0562 u | Calculated for the most abundant isotopes. |

| Isotopic Pattern | Characteristic for two chlorine atoms | Presence of [M+2]⁺ and [M+4]⁺ peaks. |

For peptides containing the Tyr(3,5-Cl2) residue, Circular Dichroism (CD) and fluorescence spectroscopy provide valuable information about their secondary structure and the local environment of the chlorinated tyrosine.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. The peptide backbone absorbs circularly polarized light differently depending on its conformation. The far-UV CD spectrum (190-250 nm) can reveal the presence of α-helices (with characteristic negative bands around 222 and 208 nm and a positive band around 193 nm), β-sheets (a negative band around 218 nm and a positive band around 195 nm), or random coil structures. The introduction of the bulky and electron-withdrawing dichlorinated tyrosine can influence the conformational preferences of the peptide, and CD spectroscopy is used to monitor these changes.

Fluorescence Spectroscopy: While native tyrosine is fluorescent, the introduction of heavy atoms like chlorine can lead to quenching of its fluorescence. The fluorescence properties of peptides containing Tyr(3,5-Cl2) can provide insights into the local environment of this residue. Changes in the fluorescence intensity and emission maximum can indicate alterations in the solvent exposure of the side chain or its proximity to other quenching groups within the peptide. Fluorescence quenching studies can be used to probe the accessibility of the dichlorinated tyrosine residue to external quenchers, providing information about its location within the folded peptide structure.

Computational Chemistry and Molecular Modeling Approaches

In conjunction with experimental techniques, computational methods provide a theoretical framework for understanding the structural and reactive properties of this compound and its peptides.

Computational chemistry can be used to predict the low-energy conformations of this compound and peptides containing this residue.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the conformational energy landscape of the isolated this compound molecule. These calculations can identify the preferred rotamers of the side chain and the relative orientations of the Fmoc group and the amino acid backbone. Such studies on dihalogenated tyrosines suggest that the conformational preferences are influenced by a delicate balance of steric effects and non-covalent interactions, including potential halogen bonding. rsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: For larger peptide systems, molecular mechanics force fields are used to perform molecular dynamics simulations. These simulations model the movement of atoms over time, providing insights into the dynamic conformational behavior of the peptide in solution. MD simulations can predict the predominant secondary structures, the flexibility of different regions of the peptide, and the solvent accessibility of the Tyr(3,5-Cl2) residue. The results of these simulations can be compared with experimental data from CD and NMR spectroscopy to validate and refine the structural models.

Computational methods can also be employed to simulate the reactivity of this compound and its interactions with other molecules.

Reactivity in Peptide Synthesis: The electronic properties of the dichlorinated tyrosine side chain can influence the reactivity of the amino acid during peptide synthesis. Computational models can be used to study the transition states of the coupling reactions, helping to optimize synthetic protocols. The electron-withdrawing nature of the chlorine atoms can affect the nucleophilicity of the phenolic hydroxyl group, which is an important consideration in side-chain protection strategies.

Intermolecular Interactions: The incorporation of Tyr(3,5-Cl2) into a peptide can significantly alter its interaction with biological targets. The chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and specificity. acs.org Molecular docking and MD simulations can be used to model the binding of peptides containing Tyr(3,5-Cl2) to their receptors, providing insights into the specific interactions that stabilize the complex. These simulations can guide the design of peptides with enhanced binding properties.

Broader Research Applications and Future Directions

Contribution to Structure-Activity Relationship Studies in Peptidomimetics

Studies have shown that halogenation can enhance the binding affinity of peptides to their targets. For instance, halogenated tyrosine analogs have been observed to improve the binding affinity of antibody fragments to their antigens mdpi.com. The precise positioning of chlorine atoms at the 3 and 5 positions of the tyrosine ring can influence steric interactions and electronic effects, providing specific insights into the critical residues and interactions required for a peptide's biological activity. This makes Fmoc-Tyr(3,5-Cl2)-OH an invaluable component for rational drug design and the development of peptide-based therapeutics with optimized pharmacological profiles encyclopedia.pubmdpi.com.

Potential in Designing Chemically Modified Proteins and Biopolymers

The utility of halogenated amino acids extends beyond small peptides to the design of larger protein structures and synthetic biopolymers nih.govoup.comnih.gov. This compound, or its deprotected form 3,5-dichlorotyrosine, can be incorporated into proteins using various strategies, including genetic encoding or chemical synthesis nih.govnih.gov. The introduction of halogenated tyrosine residues into proteins can confer enhanced thermal stability, alter protein folding patterns, and introduce novel functionalities oup.comnih.gov.

For example, research has demonstrated that site-specific incorporation of halogenated tyrosine analogs into proteins like glutathione (B108866) S-transferase (GST) and azoreductase (AZR) resulted in increased Gibbs free energy of unfolding (ΔGD(H2O)) and improved heat resistance oup.com. The chlorine atoms can participate in specific interactions, such as intramolecular hydrogen bonds, which can stabilize protein structures oup.com. Furthermore, halogenated tyrosine residues can serve as unique spectroscopic probes, allowing for the study of protein dynamics and interactions using techniques like NMR nih.govnih.gov. This capability is critical for understanding protein function in complex biological systems and for engineering novel protein-based materials with tailored properties.

Methodological Advancements in Peptide Synthesis Utilizing Halogenated Tyrosine

The incorporation of modified amino acids like this compound into peptides via Solid-Phase Peptide Synthesis (SPPS) necessitates well-established and efficient coupling chemistries rsc.orgwpmucdn.com. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus is standard for Fmoc/tBu SPPS, ensuring compatibility with common synthetic protocols sigmaaldrich.comcaymanchem.comsigmaaldrich.com. The presence of the chlorine atoms on the tyrosine side chain does not typically interfere with standard Fmoc-SPPS coupling reagents (e.g., HBTU, HATU, DIC/HOBt) or deprotection steps (e.g., piperidine (B6355638) for Fmoc removal) rsc.orgwpmucdn.comsigmaaldrich.comvt.eduuu.nl.

However, the synthesis of peptides containing halogenated amino acids may require optimization of coupling conditions to ensure high yields and minimize racemization, especially for complex sequences or sterically hindered residues rsc.orgwpmucdn.com. Advances in coupling reagents and strategies continue to improve the efficiency of incorporating non-canonical amino acids, including halogenated ones, into peptides rsc.orgwpmucdn.com. The availability of this compound as a commercially synthesized building block streamlines its use in routine peptide synthesis, facilitating the exploration of its impact on peptide properties and biological activities medchemexpress.comnih.goviris-biotech.desigmaaldrich.compeptide.com.

Interdisciplinary Research Opportunities in Chemical Biology

This compound presents significant opportunities for interdisciplinary research, particularly at the intersection of chemistry and biology. In chemical biology, this modified amino acid can function as a valuable probe to investigate biological processes. For instance, site-specific incorporation of halogenated tyrosines into proteins allows researchers to study the effects of oxidative post-translational modifications (PTMs) in a controlled manner, which are implicated in various disease states nih.govnih.govacs.org. By generating proteins with site-specific 3,5-dichlorotyrosine, scientists can elucidate the functional consequences of halogenation, such as altered enzymatic activity or protein-protein interactions nih.govacs.org.

Moreover, the unique properties of halogenated tyrosine residues can be exploited in the development of novel bioconjugation strategies, biosensors, and diagnostic tools. The presence of halogens can influence molecular recognition events and provide handles for chemical labeling or cross-linking mdpi.commdpi.com. The ability to introduce these modifications site-specifically opens doors for creating chemically modified proteins with tailored properties for applications in drug delivery, imaging, and the study of protein function in living systems nih.govnih.gov. The exploration of halogen bonding, a non-covalent interaction involving halogen atoms, further expands its potential in molecular recognition and supramolecular chemistry mdpi.commdpi.com.

Q & A

Q. Advanced

- Extended Coupling Times : Use 2–4 hours instead of standard 30–60 minutes to overcome steric hindrance from Cl substituents .

- Double Coupling : Repeat the coupling step with fresh activation reagents (e.g., HBTU/DIPEA).

- Elevated Temperature : Perform reactions at 50°C (if resin tolerates) to improve kinetics .

- Alternative Activators : Replace HBTU with COMU or OxymaPure for higher efficiency in hindered environments .

How does the presence of dichloro substituents influence the acid sensitivity of the Fmoc group, and what deprotection protocols are optimal?

Advanced

The electron-withdrawing Cl groups increase the Fmoc group’s acid sensitivity. Standard 20% piperidine in DMF may cause premature deprotection. Instead:

- Reduced Piperidine Concentration : Use 10–15% piperidine with 0.1 M HOBt to minimize side reactions .

- Alternative Bases : Replace piperidine with 2% DBU in DMF for milder deprotection, preserving acid-labile groups elsewhere in the peptide .

- Monitor Deprotection : Use UV monitoring (301 nm) to ensure complete Fmoc removal without overexposure .

What analytical techniques (e.g., HPLC, MS, NMR) are most effective for characterizing Fmoc-Tyr(3,5-Cl₂)-OH and verifying its structural integrity?

Q. Basic

- HPLC : Use gradients of 0.1% TFA in water/acetonitrile (5–95% ACN over 20 min) to resolve impurities. Retention time shifts indicate substitution anomalies .

- High-Resolution MS (HRMS) : Confirm exact mass (e.g., ESI+: m/z 496.0698 [M+H]⁺) and isotope clusters (Cl₂ pattern) .

- 2D-NMR : HSQC and HMBC correlate aromatic protons with carbons to confirm Cl positions on the tyrosine ring .

In peptide synthesis, how can the dichloro-substituted tyrosine residue affect secondary structure formation, and what computational tools predict these effects?

Advanced

The Cl substituents may:

- Disrupt α-Helices : Due to steric bulk, as seen in halogenated aromatic residues .

- Stabilize β-Sheets : Via hydrophobic interactions and halogen bonding .

Computational Tools : - Rosetta : Predicts conformational stability by modeling Cl-phenyl interactions .

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (e.g., GROMACS) to assess Cl’s impact on solvent accessibility .

- DSSP : Analyze secondary structure in synthesized peptides via circular dichroism (CD) or NMR .

How do researchers optimize orthogonal protection schemes when using Fmoc-Tyr(3,5-Cl₂)-OH in peptides with multiple post-translational modifications?

Q. Advanced

- Temporary Protection : Use acid-labile groups (e.g., Trt for side chains) compatible with Fmoc chemistry .

- Selective Deprotection : Employ photolabile (e.g., NVOC) or enzymatically cleavable groups for multi-step syntheses .

- Phosphotyrosine Compatibility : If combining with phosphorylated residues, avoid harsh acid treatments; use Fmoc-Tyr(PO(OBzl)OH)-OH as a reference for mild deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.